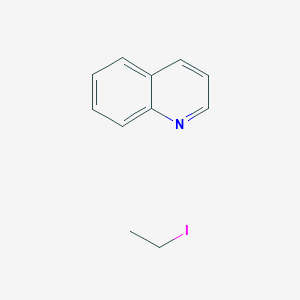
Iodoethane; quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoethane: is an organoiodine compound with the chemical formula C₂H₅I. It is a colorless liquid that is used as an ethylating agent in organic synthesis. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. It is a colorless hygroscopic liquid with a strong odor and is used as a precursor to various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From Ethanol and Iodine: Iodoethane can be synthesized by reacting ethanol with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ \text{C₂H₅OH} + \text{I₂} + \text{P} \rightarrow \text{C₂H₅I} + \text{H₃PO₄} ] The reaction is typically carried out under reflux conditions.
-
From Ethane and Iodine: Another method involves the direct iodination of ethane using iodine and a catalyst such as aluminum chloride.
Synthetic Routes and Reaction Conditions:
-
Skraup Synthesis: This is the most common method for synthesizing quinoline. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. [ \text{C₆H₅NH₂} + \text{C₃H₈O₃} + \text{H₂SO₄} + \text{C₆H₅NO₂} \rightarrow \text{C₉H₇N} + \text{H₂O} + \text{by-products} ]
-
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Industrial Production Methods:
Iodoethane: Industrial production of iodoethane typically involves the reaction of ethylene with hydrogen iodide.
Quinoline: Industrial production of quinoline often uses the Skraup synthesis due to its efficiency and high yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Nucleophilic Substitution: Iodoethane undergoes nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile.
Example: Reaction with sodium hydroxide to form ethanol. [ \text{C₂H₅I} + \text{NaOH} \rightarrow \text{C₂H₅OH} + \text{NaI} ]
-
Elimination Reactions: Iodoethane can undergo elimination reactions to form ethene.
Example: Reaction with potassium hydroxide in ethanol. [ \text{C₂H₅I} + \text{KOH} \rightarrow \text{C₂H₄} + \text{KI} + \text{H₂O} ]
Types of Reactions:
-
Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions, particularly at the 5- and 8-positions.
Example: Nitration to form 5-nitroquinoline. [ \text{C₉H₇N} + \text{HNO₃} \rightarrow \text{C₉H₆(NO₂)N} + \text{H₂O} ]
-
Reduction: Quinoline can be reduced to 1,2,3,4-tetrahydroquinoline using hydrogen in the presence of a catalyst.
Example: Catalytic hydrogenation. [ \text{C₉H₇N} + \text{H₂} \rightarrow \text{C₉H₁₁N} ]
Aplicaciones Científicas De Investigación
Iodoethane
Chemistry: Used as an ethylating agent in organic synthesis.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals.
Quinoline
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a scaffold for the development of biologically active compounds.
Medicine: Quinoline derivatives are used as antimalarial, antibacterial, and anticancer agents.
Industry: Employed in the production of dyes, resins, and agrochemicals.
Mecanismo De Acción
Iodoethane
Mechanism: Acts as an alkylating agent by transferring an ethyl group to nucleophiles.
Molecular Targets: Nucleophilic sites in organic molecules.
Quinoline
Mechanism: Quinoline and its derivatives exert their effects through various mechanisms, including inhibition of enzymes and interference with DNA synthesis.
Molecular Targets: Enzymes such as topoisomerases and DNA gyrase.
Comparación Con Compuestos Similares
Iodoethane
Similar Compounds: Bromoethane, Chloroethane.
Comparison: Iodoethane is more reactive than bromoethane and chloroethane due to the weaker carbon-iodine bond.
Quinoline
Similar Compounds: Isoquinoline, Quinoxaline.
Comparison: Quinoline is unique due to its broad range of biological activities and its use as a precursor to various pharmaceuticals.
Propiedades
Fórmula molecular |
C11H12IN |
|---|---|
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
iodoethane;quinoline |
InChI |
InChI=1S/C9H7N.C2H5I/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-3/h1-7H;2H2,1H3 |
Clave InChI |
QOVFCTDSGUMKJZ-UHFFFAOYSA-N |
SMILES canónico |
CCI.C1=CC=C2C(=C1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















